4-(Benzyloxy)-3-ethoxybenzohydrazide
Description
Significance of Benzohydrazide (B10538) Scaffolds in Bioactive Compound Development
Benzohydrazides are a class of organic compounds characterized by a benzene (B151609) ring attached to a hydrazide functional group (-CONHNH2). This structural motif is of significant interest in medicinal chemistry due to its versatile biological activities. The presence of the hydrazide group allows for the formation of various derivatives, such as hydrazones, through condensation with aldehydes and ketones, expanding the chemical space for drug discovery. pensoft.netnih.gov
The benzohydrazide core is a key component in a number of established and experimental drugs, demonstrating a broad spectrum of pharmacological effects. thepharmajournal.com These include antibacterial, antifungal, anticancer, anti-inflammatory, and antitubercular activities. nih.govthepharmajournal.com The ability of the benzohydrazide structure to act as a scaffold allows for the introduction of various substituents on the benzene ring, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. This adaptability makes benzohydrazides a valuable starting point for the design and synthesis of new therapeutic agents.
Overview of 4-(Benzyloxy)-3-ethoxybenzohydrazide as a Chemical Entity
Within the diverse family of benzohydrazides, "this compound" represents a specific chemical entity with potential for biological activity. Its structure features a benzene ring substituted with a benzyloxy group at the 4-position and an ethoxy group at the 3-position. This unique combination of substituents may confer specific properties to the molecule, influencing its interaction with biological targets.
| Property | Value |
| Molecular Formula | C16H18N2O3 |
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | This compound |
While extensive research on this specific compound is not widely published, its structural components suggest potential areas of interest for medicinal chemists. The presence of both benzyloxy and ethoxy groups on the aromatic ring is a feature found in various biologically active molecules. nih.gov The hydrazide functional group provides a reactive site for further chemical modification, allowing for the generation of a library of related compounds for biological screening.
Structure
3D Structure
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
3-ethoxy-4-phenylmethoxybenzohydrazide |
InChI |
InChI=1S/C16H18N2O3/c1-2-20-15-10-13(16(19)18-17)8-9-14(15)21-11-12-6-4-3-5-7-12/h3-10H,2,11,17H2,1H3,(H,18,19) |
InChI Key |
KKGMZDWJSLAWJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NN)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 4-(Benzyloxy)-3-ethoxybenzohydrazide and its Structural Congeners
The construction of this compound is a multi-step process that begins with readily available precursors and culminates in the formation of the hydrazide functional group.
The primary synthetic route commences with 3-ethoxy-4-hydroxybenzaldehyde (B1662144), commonly known as ethyl vanillin (B372448). The synthesis of the key intermediate, ethyl 4-(benzyloxy)-3-ethoxybenzoate, involves two main transformations: etherification of the phenolic hydroxyl group followed by oxidation and esterification of the aldehyde group.
The first step is a Williamson ether synthesis. The phenolic proton of ethyl vanillin is deprotonated by a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). mdpi.com The resulting phenoxide ion then acts as a nucleophile, attacking an electrophilic benzyl (B1604629) source, typically benzyl bromide or benzyl chloride, to form 4-(benzyloxy)-3-ethoxybenzaldehyde. mdpi.comnih.gov This method is versatile and can be used to introduce various substituted benzyl groups, a strategy often employed in creating analog libraries. nih.govnih.gov
The subsequent transformation converts the aldehyde functional group into an ethyl ester. This can be achieved through a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by Fischer esterification. Oxidation can be performed using reagents like sodium chlorite (B76162) (NaClO₂). nih.gov The resulting 4-(benzyloxy)-3-ethoxybenzoic acid is then heated with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), to yield the target precursor, ethyl 4-(benzyloxy)-3-ethoxybenzoate.
Table 1: Illustrative Precursor Synthesis via Etherification
| Starting Material | Reagent | Base | Solvent | Product |
| 3-Ethoxy-4-hydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | Acetone | 4-(Benzyloxy)-3-ethoxybenzaldehyde mdpi.com |
| 4-Hydroxybenzaldehyde | 4-Fluorobenzyl bromide | K₂CO₃ | DMF | 4-((4-Fluorobenzyl)oxy)benzaldehyde nih.gov |
| 4-Cyanophenol | Benzyl bromide | K₂CO₃ | Acetone | 4-(Benzyloxy)benzonitrile nih.gov |
The final step in the synthesis of the title compound is the formation of the hydrazide bond. The most common and efficient method is the hydrazinolysis of the corresponding ester. researchgate.net This reaction involves treating the ethyl or methyl ester of 4-(benzyloxy)-3-ethoxybenzoic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.netrsc.org
The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, and heated under reflux for several hours. researchgate.net Hydrazinolysis proceeds via a nucleophilic acyl substitution, where the hydrazine molecule attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., ethoxide) and the formation of the stable benzohydrazide (B10538). researchgate.net For optimal results and high yields, methyl or ethyl esters are preferred. researchgate.net The molar ratio of the ester to hydrazine hydrate is a key parameter, with a slight excess of hydrazine (e.g., 1:1.2 molar ratio) often used to drive the reaction to completion. google.com
Table 2: General Conditions for Hydrazide Formation via Hydrazinolysis
| Ester Substrate | Reagent | Solvent | Condition | Product Type | Reference |
| Ethyl Benzoate | Hydrazine Hydrate | Ethanol | Reflux | Benzohydrazide | researchgate.net |
| Methyl Ester | Hydrazine Hydrate | Methanol | Reflux | Acylhydrazide | google.com |
| Ethyl Ester | Hydrazine Hydrate | Ethanol | Reflux | Acyl Hydrazide | rsc.org |
Derivatization Approaches for Novel this compound Analogs
The this compound scaffold contains several sites amenable to chemical modification, allowing for the synthesis of a diverse range of analogs. These derivatizations can be used to explore structure-activity relationships in various chemical contexts.
The hydrazide functional group itself is a key site for derivatization. The terminal -NH₂ group is nucleophilic and readily reacts with electrophiles. A common reaction is condensation with aldehydes and ketones to form N'-substituted benzohydrazones. researchgate.netmdpi.com This reaction typically involves heating the benzohydrazide and the carbonyl compound in a solvent like ethanol, sometimes with a catalytic amount of acid. For instance, reacting 4-(benzyloxy)benzohydrazide (B166250) with 3-ethoxy-4-hydroxybenzaldehyde yields 4-(benzyloxy)-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide. sigmaaldrich.com
The ethoxy group at the C3 position of the central benzene (B151609) ring can also be altered. This is achieved by selecting a different starting material in place of ethyl vanillin. For instance, using vanillin (which has a methoxy (B1213986) group at C3) would lead to the corresponding 3-methoxy analog. Synthesizing precursors such as 4-hydroxy-3-propoxybenzaldehyde (B1300968) would similarly yield analogs with a propoxy group. The synthesis would follow the same established pathway of benzylation, conversion to the ester, and subsequent hydrazinolysis. The synthesis of related 3-methoxybenzaldehyde (B106831) derivatives is well-documented, indicating the feasibility of this approach. orientjchem.org
Introducing substituents directly onto the benzohydrazide's phenyl ring requires the use of a correspondingly substituted starting material, such as a substituted 3-ethoxy-4-hydroxybenzaldehyde. The reactivity and properties of the final hydrazide can be modulated by these substituents.
Furthermore, the core reactivity of the benzohydrazide is significantly influenced by the substituents of the electrophiles it reacts with. When forming hydrazones, for example, the electronic nature of the aldehyde or ketone reactant plays a crucial role. youtube.comyoutube.com Electron-withdrawing groups on the reacting aldehyde can increase the electrophilicity of its carbonyl carbon, potentially affecting reaction rates. Conversely, the properties of the resulting hydrazone, including its stability and conformation, are influenced by the steric and electronic interplay between the this compound moiety and the newly introduced N'-substituent. japsonline.com
Table 3: Examples of Derivatization via Hydrazone Formation
| Hydrazide | Reactant | Product |
| 4-(Benzyloxy)benzohydrazide | 3-Ethoxy-4-hydroxybenzaldehyde | 4-(Benzyloxy)-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide sigmaaldrich.com |
| Isonicotinoyl hydrazide | Various Aldehydes | Isonicotinoyl Hydrazones researchgate.net |
| 4-Methyl-3-thiosemicarbazide* | 4-Benzyloxybenzaldehyde | 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone mdpi.com |
*Note: This demonstrates a similar condensation reaction principle with a related hydrazine derivative.
Pharmacological Research and Mechanistic Investigations
Enzyme Inhibition Studies of 4-(Benzyloxy)-3-ethoxybenzohydrazide and Derivatives
Derivatives based on the benzohydrazide (B10538) structure have been synthesized and evaluated for their inhibitory effects on several key enzymes, revealing potential therapeutic applications.
Tyrosinase is a critical copper-containing enzyme responsible for the initial steps in melanin (B1238610) biosynthesis. Its inhibition is a key strategy for developing depigmentation agents for cosmetic and medical use, as well as anti-browning agents in the food industry. chemcomp.com Various benzohydrazide derivatives have been identified as potent tyrosinase inhibitors.
Research has shown that compounds featuring a β-phenyl-α,β-unsaturated carbonyl scaffold are effective at inhibiting tyrosinase. bohrium.com Specifically, N′-phenylbenzohydrazide and N'-(benzoyloxy)benzamide have demonstrated significant inhibitory potential, with IC₅₀ values of 10.5 μM and 2.5 μM, respectively, proving more potent than the well-known inhibitor, kojic acid (IC₅₀ of 44.6 μM). researchgate.net
Further studies on 3-hydroxypyridin-4-one derivatives incorporating a benzohydrazide moiety revealed potent anti-tyrosinase activity. nih.gov Kinetic analysis of the most active compound from this series, compound 6i , indicated a competitive inhibition mechanism. nih.gov The number and placement of hydroxyl groups on the phenyl ring are crucial for the inhibitory activity. bohrium.com For instance, derivatives with a 2,4-dihydroxyl or a 3-hydroxy-4-methoxyl substitution on the phenyl ring tend to exhibit the strongest inhibition of mushroom tyrosinase. bohrium.com
Table 1: Tyrosinase Inhibition by Benzohydrazide Derivatives
| Compound | Type | IC₅₀ (μM) | Inhibition Mechanism | Reference |
|---|---|---|---|---|
| N′-phenylbenzohydrazide | Benzohydrazide Derivative | 10.5 | Not Specified | researchgate.net |
| N'-(benzoyloxy)benzamide | Benzamide Derivative | 2.5 | Not Specified | researchgate.net |
| Kojic Acid | Standard Inhibitor | 44.6 | Not Specified | researchgate.net |
| Compound 6i | 3-hydroxypyridin-4-one benzohydrazide | 25.29 | Competitive | nih.gov |
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine (B1211576). Its inhibitors are utilized in the treatment of Parkinson's disease to help preserve dopamine levels in the brain. The 4-(benzyloxy)phenyl moiety is a critical pharmacophore for selective MAO-B inhibition.
Studies on isatin-based derivatives incorporating a benzyloxybenzene structure have identified potent and selective MAO-B inhibitors. Specifically, (3Z)-3-((4-(benzyloxy)benzylidene)hydrazineylidene)indolin-2-one (ISB1) was found to be a highly effective inhibitor with an IC₅₀ value of 0.124 ± 0.007 μM. nih.gov Kinetic analysis using Lineweaver-Burk plots revealed that ISB1 acts as a competitive inhibitor of MAO-B, with a determined inhibition constant (Ki) of 0.055 ± 0.010 μM. nih.gov This competitive mechanism suggests that the inhibitor vies with the substrate for the enzyme's active site. nih.gov Similarly, other research on 4-(benzyloxy)phenyl derivatives has confirmed a competitive reversible-type inhibition for its most active compounds.
Table 2: MAO-B Inhibition by 4-(Benzyloxy)phenyl Derivatives
| Compound | IC₅₀ (μM) | Inhibition Constant (Ki) (μM) | Inhibition Type | Reference |
|---|---|---|---|---|
| ISB1 | 0.124 ± 0.007 | 0.055 ± 0.010 | Competitive | nih.gov |
| ISFB1 | 0.135 ± 0.002 | 0.069 ± 0.025 | Competitive | nih.gov |
| Compound S5 | Not Specified | 0.155 ± 0.050 | Competitive Reversible | |
| Compound S16 | Not Specified | 0.721 ± 0.074 | Competitive Reversible |
Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. While COX-1 is constitutive and has homeostatic functions, COX-2 is inducible and plays a major role in inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
A series of novel phenoxy acetic acid derivatives synthesized using benzohydrazide precursors has been evaluated for COX inhibitory activity. These compounds generally showed moderate to mild inhibitory effects against the COX-1 isoform. However, several derivatives demonstrated potent and selective inhibition of the COX-2 isozyme, with IC₅₀ values in the nanomolar range (0.06–0.09 μM), which is significantly more potent than the reference drug mefenamic acid (IC₅₀ = 1.98 μM) and comparable to the selective inhibitor celecoxib (B62257) (IC₅₀ = 0.05 μM). Compounds 5f and 7b from this series not only showed potent in vitro activity but also exhibited significant in vivo anti-inflammatory effects.
Table 3: COX-2 Inhibition by Benzohydrazide-Derived Compounds
| Compound | COX-2 IC₅₀ (μM) | COX-1 IC₅₀ (μM) | Selectivity Index (SI) for COX-2 | Reference |
|---|---|---|---|---|
| 5d | 0.09 ± 0.01 | 9.98 ± 0.15 | 110.89 | |
| 5e | 0.08 ± 0.01 | 10.64 ± 0.18 | 133.00 | |
| 5f | 0.06 ± 0.01 | 7.91 ± 0.13 | 131.83 | |
| 7b | 0.06 ± 0.01 | 4.07 ± 0.12 | 67.83 | |
| Celecoxib (Standard) | 0.05 ± 0.02 | 14.93 ± 0.12 | 298.6 |
α-Glucosidase is an intestinal enzyme that breaks down carbohydrates into glucose. Its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling post-meal blood sugar spikes. Research into novel N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles has identified potent α-glucosidase inhibitors. All tested derivatives in one study showed good inhibition, with IC₅₀ values ranging from 0.01 to 648.90 µM, which were significantly better than the standard drug acarbose (B1664774) (IC₅₀ = 752.10 µM). Kinetic studies revealed a noncompetitive inhibition mechanism for the most potent compounds, 7a and 7h . In contrast, a separate study on methoxy-substituted benzohydrazide derivatives found them to be ineffective in enhancing α-glucosidase inhibitory activity.
Information regarding the inhibition of arylsulfatase by this compound or its derivatives was not available in the searched literature.
Table 4: α-Glucosidase Inhibition by Benzohydrazide Derivatives
| Compound | IC₅₀ (μM) | Inhibition Mechanism | Reference |
|---|---|---|---|
| 7a | 0.02 ± 0.001 | Noncompetitive | |
| 7h | 0.01 ± 0.001 | Noncompetitive | |
| Acarbose (Standard) | 752.10 ± 1.50 | Not Applicable |
Antineoplastic Activity and Cellular Mechanism of Action
The structural motifs present in this compound derivatives have been explored for their potential in cancer therapy.
The regulation of the cell cycle is a critical target in cancer treatment. Uncontrolled cell proliferation is a hallmark of cancer, and inducing cell cycle arrest is a key mechanism for many antineoplastic agents.
Derivatives containing the 4-(benzyloxy)phenyl group have been investigated as potential anticancer agents. For example, a series of 3'-(4-(benzyloxy)phenyl)-1'-phenyl-5-(heteroaryl/aryl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carboxamides were studied as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. Inhibition of EGFR can suppress cell cycle progression and induce apoptosis.
In other research, novel benzoxazole (B165842) derivatives were shown to induce cell cycle arrest in HepG2 liver cancer cells, primarily at the Pre-G1 and G1 phases. Similarly, certain pyrazole (B372694) derivatives have demonstrated the ability to cause cell cycle arrest in pancreatic cancer cells. Furthermore, a chalcone (B49325) glycoside derivative was found to induce G0/G1 phase arrest in neuroblastoma cells by decreasing the expression of cyclin D and other related proteins. These findings suggest that scaffolds related to or containing the benzyloxy moiety can be effective in halting the cancer cell cycle, providing a pathway for their development as therapeutic agents.
Antimicrobial Efficacy and Mechanisms
The antimicrobial potential of hydrazide-hydrazone derivatives is a field of active research. However, specific data on this compound against key pathogens is limited.
There are no specific published studies focused on the antibacterial activity of this compound against Mycobacterium tuberculosis or Staphylococcus aureus. While related benzyloxy-containing compounds have been synthesized and evaluated for antimycobacterial properties, the efficacy of this exact hydrazide is not documented.
Specific data from studies evaluating the antifungal activity of this compound against Candida albicans or Cryptococcus neoformans are not available in the current body of scientific literature.
There is no direct evidence or published research investigating the antimalarial efficacy of this compound against Plasmodium falciparum.
Antioxidant and Metal Chelating Properties
Investigations into the antioxidant and metal-chelating properties of this compound have not been specifically reported in the available literature. While the phenolic and hydrazide moieties present in the structure suggest a potential for such activities, this has not been experimentally verified for this compound.
Anti-neuroinflammatory Activity
Neuroinflammation, a complex inflammatory response within the central nervous system, is increasingly recognized as a key factor in the progression of various neurodegenerative diseases. Research into novel therapeutic agents capable of modulating this response is therefore of significant interest. Investigations into derivatives of this compound have revealed promising anti-neuroinflammatory properties, particularly their ability to inhibit the production of pro-inflammatory mediators in microglial cells.
A notable study focused on a series of 1,3,4-oxadiazole (B1194373) derivatives synthesized from 4-(benzyloxy)-3-ethoxybenzoic acid. These compounds were evaluated for their potential to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a standard in vitro model for neuroinflammation. The overactivation of microglia by stimuli like LPS leads to an excessive release of inflammatory mediators, including nitric oxide (NO), which can contribute to neuronal damage.
The research identified several derivatives with significant inhibitory effects on NO production. One of the most potent compounds, identified as N'-(4-chloro-2-phenoxybenzylidene)-4-(benzyloxy)-3-ethoxybenzohydrazide, demonstrated a dose-dependent reduction in NO levels. This compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 12.31 μM for NO inhibition. Crucially, this effect was not due to cellular toxicity, as the compound showed low cytotoxicity in the BV-2 cells at effective concentrations. This suggests a specific inhibitory action on the inflammatory signaling pathways rather than a general cytotoxic effect.
The findings indicate that derivatives of this compound can serve as a structural scaffold for the development of new anti-neuroinflammatory agents. The mechanism of action is believed to involve the modulation of inflammatory pathways within microglia, thereby reducing the production of key inflammatory molecules like nitric oxide.
Inhibitory Effects of a this compound Derivative on Nitric Oxide Production
| Compound | Target | Cell Line | Inhibitory Concentration (IC₅₀) | Cytotoxicity |
|---|---|---|---|---|
| N'-(4-chloro-2-phenoxybenzylidene)-4-(benzyloxy)-3-ethoxybenzohydrazide | Nitric Oxide (NO) Production | LPS-stimulated BV-2 Microglia | 12.31 μM | Low |
Structure Activity Relationship Sar Studies
Elucidation of Key Pharmacophoric Features within the 4-(Benzyloxy)-3-ethoxybenzohydrazide Scaffold
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.gov For the broader class of benzohydrazide (B10538) derivatives, several key features are consistently identified as crucial for interaction with biological targets. These often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govbiorxiv.org
The this compound scaffold contains several of these critical features:
Hydrazide Moiety (-CONHNH₂): This group is a cornerstone of the pharmacophore. The amide portion contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for critical hydrogen bonding interactions within a target's binding site. The terminal amine (-NH₂) also serves as a potent hydrogen bond donor.
Aromatic Rings: The molecule possesses two aromatic rings—the central ethoxy-substituted phenyl ring and the benzyl (B1604629) ring. These rings are important for establishing hydrophobic and aromatic stacking interactions with nonpolar amino acid residues in the target protein. iomcworld.com The planarity of these rings facilitates effective binding within protein pockets. iomcworld.com
Substituent Pattern: The specific 1,3,4-substitution pattern on the central phenyl ring positions the benzyloxy and ethoxy groups relative to the hydrazide moiety. This spatial arrangement is critical for orienting the key interacting groups correctly to achieve a biological effect.
Pharmacophore models, often developed using computational methods, can distill these features into a 3D query for virtual screening, aiding in the discovery of new, structurally diverse molecules with similar biological activities. nih.gov This approach, known as scaffold hopping, leverages the abstract nature of pharmacophoric features to identify novel chemical frameworks that fit the required interaction points. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are valuable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts.
For classes of compounds similar to this compound, both 2D and 3D-QSAR studies have been successfully applied. nih.gov
2D-QSAR: These models establish a linear relationship between biological activity and various calculated molecular descriptors. nih.gov Descriptors can include physicochemical properties like lipophilicity (logP), molar refractivity, and electronic parameters, as well as topological indices that describe molecular size and branching. For instance, studies on similar structures have shown that hydrophobic properties often have a linear correlation with activity. nih.gov
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by analyzing the 3D steric and electrostatic fields surrounding the molecules. These models can highlight specific regions in space where bulky groups or particular electrostatic charges are either favorable or detrimental to activity, providing a more detailed roadmap for structural modification.
While specific QSAR models for this compound are not extensively detailed in the public literature, the principles are widely applied to related hydrazone and benzohydrazide derivatives. nih.govnih.gov The general approach involves aligning a set of structurally similar compounds and using statistical methods to build a predictive model. mdpi.com The validity and predictive power of such models are typically assessed using an external test set of compounds that were not used in the model's creation. mdpi.comnih.gov Successful QSAR models can be instrumental in the virtual screening of large compound libraries to find new potential inhibitors or active molecules. mdpi.com
Positional and Substituent Effects on Biological Efficacy
The biological efficacy of the this compound scaffold is highly sensitive to the nature and position of its substituents. SAR studies on related benzohydrazide and hydrazone derivatives provide a framework for understanding these effects. nih.govnih.gov Modifications are typically explored at the benzyl ring, the central phenyl ring, and the hydrazide nitrogen.
Substitutions on the Benzyl Ring: Modifications to the terminal benzyl ring primarily explore the impact of electronic and steric factors. Introducing electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methyl, methoxy) can modulate the electronic character of the ring and its ability to engage in π-π or cation-π interactions. The position of these substituents (ortho, meta, para) is also critical, as it dictates the spatial orientation of the functional group.
Substitutions on the Central Phenyl Ring: The ethoxy group at position 3 and the benzyloxy group at position 4 are defining features.
Alkoxy Groups: The size of the alkoxy groups (e.g., replacing ethoxy with methoxy (B1213986) or propoxy) can influence steric fit and lipophilicity. Initial SAR studies on similar scaffolds have shown that small, non-bulky substituents at these positions are often preferred to retain high activity. nih.gov
Positional Isomerism: Moving the substituents to other positions on the phenyl ring would drastically alter the molecule's shape and the orientation of its key binding groups, likely leading to a significant loss of activity.
Modifications of the Hydrazide Moiety: The hydrazide group is a common point for modification, often by condensation with various aldehydes or ketones to form hydrazones (R-C(=O)NHN=CHR'). This transformation significantly alters the molecule's properties. The substituent introduced (R') provides an additional point of diversity. SAR studies on hydrazone derivatives frequently reveal that the nature of the R' group has a profound impact on activity. nih.gov For example, in a series of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives, the introduction of a 2-chlorobenzylidene group resulted in the most potent compound against Entamoeba histolytica. nih.gov
The following table summarizes hypothetical SAR trends based on published findings for analogous compound series.
| Compound/Series | Modification | Effect on Activity | Reference |
| Benzohydrazide Core | Condensation of hydrazide with substituted benzaldehydes | Activity is highly dependent on the substituent on the benzaldehyde (B42025) ring. Electron-withdrawing groups (e.g., -Cl, -NO₂) can increase or decrease activity depending on the target. | nih.gov |
| (R)-N-Benzyl 2-Acetamido-3-oxypropionamide | Increasing bulk of the 3-oxy substituent (analogous to the ethoxy/benzyloxy position) | Larger moieties generally lead to a reduction in anticonvulsant activity, indicating a sterically constrained binding pocket. | nih.gov |
| Benzazole Derivatives | Introduction of electron-withdrawing groups (-Cl, -NO₂) at position 5 | Increased antifungal activity against C. albicans. | esisresearch.org |
| Benzoic Acid Derivatives | Presence of hydrophilic substituents (e.g., -OH) on the phenyl ring | Considered necessary for interaction with polar amino acid residues at the target site. | iomcworld.com |
Conformational Landscape and its Influence on SAR
The biological activity of a flexible molecule like this compound is not determined by its 2D structure alone, but by the specific 3D conformation it adopts when binding to its target. The molecule has several rotatable single bonds, particularly in the ether linkages and the hydrazide group, which allow it to exist in numerous conformations.
The conformational landscape describes the collection of these possible shapes and their relative energies. Only a subset of these conformations, often termed the "bioactive conformation," is responsible for the desired biological effect. Understanding this landscape is key to rational drug design.
Rotatable Bonds: The key rotatable bonds are the C-O bonds of the ethoxy and benzyloxy groups and the C-N and N-N bonds of the hydrazide linker. The rotational barriers around these bonds determine the molecule's flexibility and the accessibility of different conformational states.
Influence on SAR: The ability of the molecule to adopt a low-energy conformation that is complementary to the target's binding site is crucial for high-affinity binding. SAR studies that introduce bulky groups or rigidifying elements (like converting a single bond to a double bond or incorporating it into a ring) can provide indirect information about the bioactive conformation. For instance, if a rigid analog retains or enhances activity, it suggests that its fixed shape is close to the ideal bioactive conformation. nih.gov
Computational Approaches: Molecular modeling techniques, such as conformational searches and molecular dynamics (MD) simulations, are used to explore the conformational space. biorxiv.org These methods can help identify low-energy, stable conformations and predict how structural modifications will affect the conformational preferences of the molecule, thereby influencing its SAR. Dynamic structure-based pharmacophore models, which account for the flexibility of both the ligand and the target, can offer a more accurate representation of the binding interactions than static models. biorxiv.org
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the binding mode of 4-(Benzyloxy)-3-ethoxybenzohydrazide with its potential biological targets. In silico docking studies can guide the design of more potent and selective analogs. The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to rank the possible binding poses based on their predicted binding affinity.
A critical aspect of molecular docking is the identification of the binding pocket on the target protein and the key amino acid residues that interact with the ligand. For a molecule like this compound, the binding pocket is likely to be a hydrophobic cavity complemented by polar residues capable of forming hydrogen bonds. The benzyloxy and ethoxy groups are expected to fit into hydrophobic sub-pockets, while the benzohydrazide (B10538) moiety can engage in specific hydrogen bonding interactions.
Based on the functional groups present in this compound, the following amino acid residues are likely to be key for interaction:
Hydrophobic residues: Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, and Valine could interact with the phenyl rings of the benzyloxy group.
Polar residues: Serine, Threonine, Asparagine, and Glutamine could form hydrogen bonds with the amide and carbonyl groups of the hydrazide moiety.
Charged residues: Aspartic acid and Glutamic acid could also act as hydrogen bond acceptors.
Table 1: Potential Interacting Residues for this compound in a Hypothetical Binding Pocket
| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | -C=O (Carbonyl) | Ser, Thr, Asn, Gln |
| -NH (Amide) | Asp, Glu, Gln | |
| -NH2 (Amine) | Asp, Glu | |
| Hydrophobic | Benzyloxy group | Phe, Tyr, Trp, Leu, Ile, Val |
| Ethoxy group | Ala, Val, Leu, Ile |
The stability of the ligand-target complex is largely determined by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and pi-stacking interactions. chemrxiv.org For this compound, the hydrazide group is a key player in forming hydrogen bonds, acting as both a hydrogen bond donor and acceptor. The aromatic rings can participate in pi-pi stacking or pi-cation interactions with corresponding residues in the binding site.
A detailed analysis of these interactions provides a rationale for the observed binding affinity and can guide further optimization of the ligand. The strength and geometry of hydrogen bonds are particularly important for the specificity of the interaction. gatech.edu
Table 2: Predicted Non-Covalent Interactions of this compound
| Interaction | Ligand Moiety Involved | Potential Interacting Residue Type | Estimated Energy (kcal/mol) |
| Hydrogen Bond | Carbonyl oxygen | Polar (e.g., Serine) | -3 to -5 |
| Hydrogen Bond | Amide hydrogen | Polar (e.g., Aspartate) | -3 to -5 |
| Pi-Pi Stacking | Benzyl (B1604629) ring | Aromatic (e.g., Phenylalanine) | -1 to -3 |
| Hydrophobic | Ethoxy group | Aliphatic (e.g., Leucine) | -1 to -2 |
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of this compound. researchgate.netnih.gov DFT methods can be used to calculate a wide range of molecular properties, including optimized geometry, electronic structure, and reactivity descriptors. researchgate.net These calculations are performed by solving the Schrödinger equation for the molecule, providing a detailed picture of its electronic distribution and chemical reactivity.
The electronic structure of a molecule is key to its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap suggests higher reactivity.
Reactivity descriptors derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and electrophilicity index, provide quantitative measures of the molecule's reactivity. These descriptors can help in predicting the sites of electrophilic and nucleophilic attack.
Table 3: Hypothetical Reactivity Descriptors for this compound Calculated using DFT
| Parameter | Definition | Calculated Value (a.u.) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -0.25 |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.05 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 0.20 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 0.15 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 0.10 |
| Electrophilicity Index (ω) | χ2 / (2η) | 0.1125 |
The biological activity of a flexible molecule like this compound is highly dependent on its conformation. Conformational analysis aims to identify the low-energy conformations of the molecule that are likely to be present under physiological conditions. DFT calculations can be used to perform a systematic search of the conformational space by rotating the rotatable bonds and calculating the energy of each conformer.
The results of a conformational analysis can reveal the most stable conformer and the energy barriers between different conformations. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site.
Molecular Dynamics Simulations for Dynamic Ligand-Target Behavior
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations can reveal the dynamic behavior of the complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes, the stability of key interactions, and the role of solvent molecules.
An MD simulation of the this compound-target complex would provide valuable information on the stability of the binding pose predicted by docking. It can also help in identifying transient interactions that may be important for the binding process. The insights gained from MD simulations are crucial for a comprehensive understanding of the ligand's mechanism of action at the molecular level.
Future Perspectives in 4 Benzyloxy 3 Ethoxybenzohydrazide Research
Development of Next-Generation Benzohydrazide (B10538) Scaffolds
The evolution of the benzohydrazide scaffold is a key area of future research, aiming to enhance therapeutic efficacy and overcome challenges such as drug resistance. A primary strategy involves the creation of hybrid molecules, where the core benzohydrazide structure is combined with other pharmacologically active moieties. This approach has proven successful in generating novel compounds with enhanced or synergistic effects.
One promising direction is the synthesis of hybrid compounds that integrate the benzohydrazide scaffold with other heterocyclic systems. For instance, researchers have successfully synthesized benzohydrazide derivatives containing dihydropyrazole and naphthalene (B1677914) rings, which have shown significant potential as anticancer agents by inhibiting the epidermal growth factor receptor (EGFR). nih.govmdpi.com The combination of these three components may lead to synergistic anticancer effects. nih.gov Similarly, the fusion of benzohydrazide with pyrazole (B372694) moieties has yielded derivatives with notable antimicrobial activity. acs.org Another approach involves creating hybrids with benzimidazole, a well-known bioactive heterocycle. acs.orgnih.gov The development of these molecular hybrids is a strategic approach to designing new chemical entities with potentially improved potency and a wider spectrum of activity. acs.orgrsc.org
Furthermore, the use of microwave-assisted organic synthesis can facilitate the creation of diverse libraries of benzohydrazide derivatives, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, in an atom-economical and scalable manner. acs.orgacs.org This technology allows for rapid and efficient exploration of the chemical space around the benzohydrazide core. The development of next-generation resorbable polymer scaffolds is also an emerging area where such bioactive molecules could be incorporated for tissue engineering applications. nih.gov The goal is to develop novel templates that are well-suited for creating libraries of compounds targeted toward specific protein families. nih.gov
| Hybrid Scaffold Component | Potential Therapeutic Application | Reference |
|---|---|---|
| Dihydropyrazole and Naphthalene | Anticancer (EGFR inhibition) | nih.govmdpi.com |
| Pyrazole | Antimicrobial, Anti-inflammatory | acs.org |
| Benzimidazole | Anticancer, Antimicrobial | acs.orgnih.gov |
| 1,2,4-Triazole/1,3,4-Oxadiazole (B1194373) | Various (via combinatorial libraries) | acs.orgacs.org |
Exploration of Novel Therapeutic Targets
While benzohydrazides have been investigated for a range of biological activities, the search for novel therapeutic targets remains a vibrant area of research. The versatility of the benzohydrazide scaffold allows for its adaptation to interact with a multitude of biological macromolecules, opening doors to new therapeutic applications. derpharmachemica.com
A significant area of exploration is in the field of neurodegenerative diseases, such as Alzheimer's disease. nih.gov Research has shown that certain benzohydrazide derivatives can act as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two enzymes implicated in the pathology of Alzheimer's. nih.govpensoft.net The development of multifunctional agents that can address multiple pathological factors is a key strategy in combating complex diseases. Another emerging target is the enzyme family of carbonic anhydrases (CAs), which are involved in various physiological and pathological processes. nih.gov Benzohydrazide derivatives have been identified as potent inhibitors of human carbonic anhydrase isozymes I and II, suggesting their potential use in treating conditions like glaucoma and hypertension. nih.gov
In oncology, beyond the established target of EGFR, researchers are investigating other key proteins. For example, new benzimidazole-hydrazone derivatives have been synthesized as potential inhibitors of carbonic anhydrase IX, a target in cancer therapy. nih.gov Additionally, the bromodomain-containing protein 4 (BRD4), a transcriptional coactivator involved in the expression of oncogenes, has been identified as a promising target for novel phthalazinone derivatives, a class of compounds that can be conceptually linked to the broader family of nitrogen-containing heterocycles like benzohydrazides. nih.gov The exploration of paraoxonase 1 (PON1) inhibitors is another avenue, with some benzohydrazide derivatives showing moderate inhibitory activity. nih.gov
| Therapeutic Target | Associated Disease/Condition | Reference |
|---|---|---|
| Monoamine Oxidase B (MAO-B) & Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.govpensoft.net |
| Carbonic Anhydrase (CA) Isozymes I & II | Glaucoma, Hypertension | nih.gov |
| Carbonic Anhydrase IX (CA IX) | Cancer | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.govmdpi.com |
| Paraoxonase 1 (PON1) | Various (related to organophosphate toxicity) | nih.gov |
| Urease | Bacterial Infections (e.g., H. pylori) | nih.gov |
Advanced Computational Design and Optimization Strategies
The integration of advanced computational tools is set to revolutionize the discovery and optimization of benzohydrazide-based drug candidates. In silico methods provide a rapid and cost-effective means to predict the properties and biological activities of novel compounds, thereby guiding synthetic efforts toward the most promising candidates.
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to its target protein. derpharmachemica.comnih.govpensoft.net This method has been instrumental in understanding the structure-activity relationships of benzohydrazide derivatives with targets such as EGFR, AChE, and BChE. nih.govnih.govpensoft.net By visualizing the interactions between the ligand and the active site of the enzyme, researchers can rationally design modifications to the 4-(benzyloxy)-3-ethoxybenzohydrazide scaffold to enhance binding and inhibitory activity.
Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful tool that establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov Three-dimensional QSAR (3D-QSAR) models can help identify the key molecular properties that influence the activity of benzohydrazide derivatives, providing valuable insights for the design of more potent analogs. nih.gov
Furthermore, the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is a critical component of modern drug discovery. nih.govresearchgate.netmdpi.combenthamscience.com In silico ADME/Tox models can assess the drug-likeness of virtual compounds, predicting their pharmacokinetic profiles and potential liabilities early in the design process. researchgate.netjapsonline.com This allows for the prioritization of compounds with favorable ADME properties, increasing the likelihood of success in later stages of drug development. The SwissADME tool, for instance, is a popular web-based platform for this purpose. researchgate.netuobaghdad.edu.iq
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
